molecular formula C20H21FN2O2 B6054930 N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide

N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide

Cat. No. B6054930
M. Wt: 340.4 g/mol
InChI Key: QHFMRSGXMWZKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DMFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is believed to act as a reversible inhibitor of enzymes by binding to their active sites. Its structure allows it to interact with specific amino acid residues in the enzyme's active site, preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
Studies have shown that N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide can inhibit the activity of cathepsin L and SARS-CoV-2 main protease in vitro, suggesting its potential as a therapeutic agent for cancer and viral infections. However, further studies are needed to determine its efficacy in vivo and its potential side effects.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, its inhibitory effects on enzymes may vary depending on the specific enzyme and its active site, which may limit its broad applicability.

Future Directions

Future research on N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide could focus on its potential as a therapeutic agent for specific types of cancer and viral infections. It could also be studied for its potential as a tool for studying the structure and function of enzymes. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for drug development.

Synthesis Methods

N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide can be synthesized by reacting 4-fluorobenzoyl chloride with proline in the presence of a base, followed by reaction with 2,6-dimethylaniline. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been studied for its potential applications in medicinal chemistry, particularly as a potential inhibitor of enzymes involved in cancer and viral infections. It has been found to have inhibitory effects on enzymes such as cathepsin L, which plays a role in the invasion and metastasis of cancer cells, and SARS-CoV-2 main protease, which is essential for the replication of the virus that causes COVID-19.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13-5-3-6-14(2)18(13)22-19(24)17-7-4-12-23(17)20(25)15-8-10-16(21)11-9-15/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFMRSGXMWZKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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